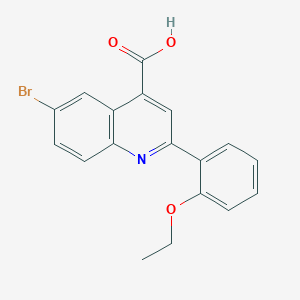
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in compounds with potential therapeutic properties, and the introduction of bromine atoms can significantly alter the chemical and biological characteristics of these molecules .
Synthesis Analysis
The synthesis of brominated quinoline derivatives can be achieved through various methods. For instance, the treatment of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with bromine in aqueous acetic acid solution can lead to brominated products, as demonstrated in the synthesis of related compounds . Additionally, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position followed by decarboxylation in quinoline provides a pathway to brominated indoles, which are structurally related to the quinoline derivatives of interest . Furthermore, a domino process starting from arylmethyl azides has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters, which could potentially be adapted for the synthesis of 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of brominated quinoline derivatives can be studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational frequencies, and electronic properties of a similar compound, 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, have been investigated using FT-IR, FT-Raman, NBO analysis, and molecular docking studies . These techniques can provide insights into the stability, charge transfer, and potential biological interactions of the molecule.
Chemical Reactions Analysis
Brominated quinoline derivatives can participate in a variety of chemical reactions. The presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions. For example, the synthesis of fluorescent derivatives for high-performance liquid chromatography (HPLC) analysis has been reported using brominated quinoline compounds as reagents . Additionally, the bromomethyl group in such compounds can be used in Williamson ether synthesis to produce diethers, as shown in related studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid would likely include high reactivity due to the presence of the bromine atom, which can be leveraged in various synthetic applications. The compound's fluorescence properties could also be of interest, as related quinoline derivatives have been shown to exhibit strong fluorescence in a wide pH range, making them suitable for use as fluorescent labeling reagents . The stability of the molecule under various conditions, such as exposure to light and heat, would be an important factor for its practical applications .
科学研究应用
-
Pharmaceutical Applications
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
-
Antibacterial Applications
- A project aimed to design, synthesize, and evaluate the antibacterial and antioxidant activities of a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs .
- The compounds were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
- The synthesized compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment .
-
Antioxidant Applications
-
Industrial Applications
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Synthesis Protocols
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
安全和危害
属性
IUPAC Name |
6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTLWADVTIXXBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366776 |
Source


|
| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
438531-52-3 |
Source


|
| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

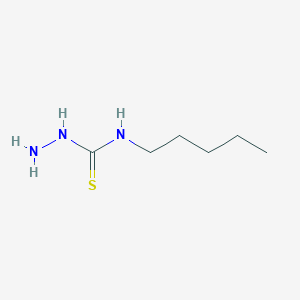
![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)
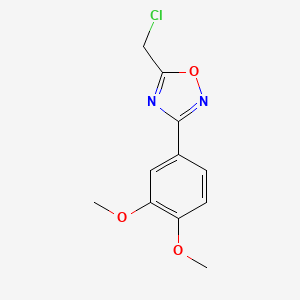
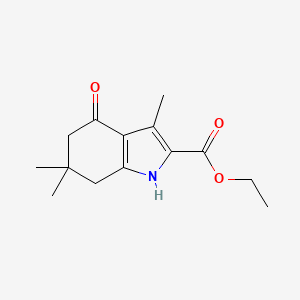

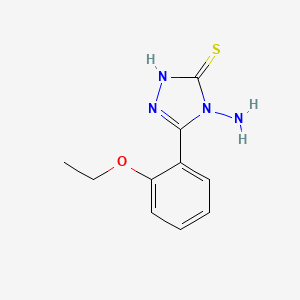
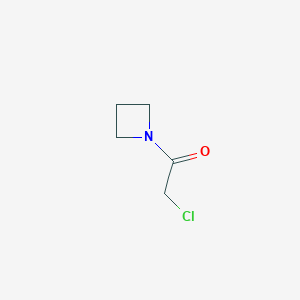
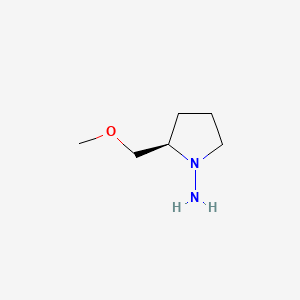
![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)
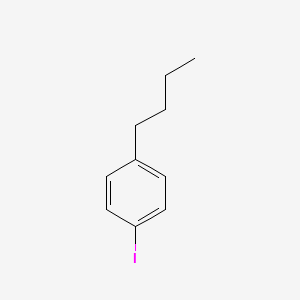
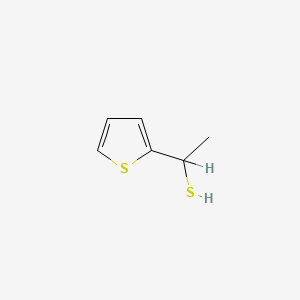
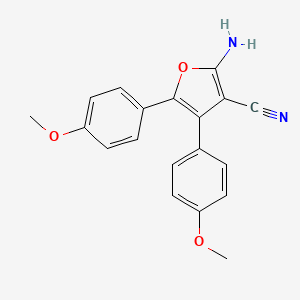
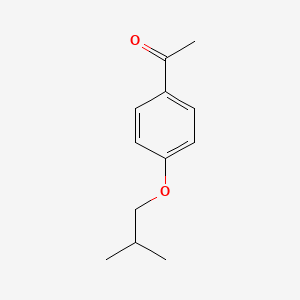
![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)